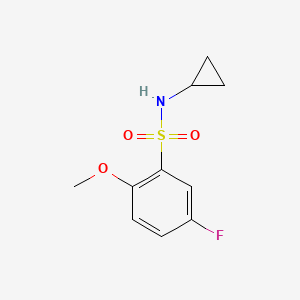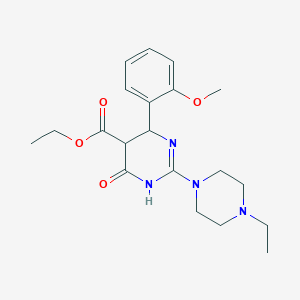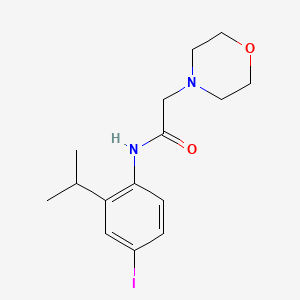![molecular formula C18H24N2O3 B4439911 N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4439911.png)
N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide is a synthetic compound that belongs to the class of amides. This compound is primarily used in scientific research for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, the compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. In diabetes research, the compound has been shown to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to have several biochemical and physiological effects. In cancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, the compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In inflammation research, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has several advantages and limitations for lab experiments. One advantage is that the compound has shown promising results in the treatment of various diseases, making it a potential candidate for further research. Another advantage is that the compound is relatively easy to synthesize, which makes it readily available for research purposes. One limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that the compound has not been extensively studied in human clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide. One direction is to further investigate the mechanism of action of the compound, which could lead to the optimization of its therapeutic potential. Another direction is to conduct more preclinical studies to determine the safety and efficacy of the compound in animal models. Additionally, clinical trials in humans could be conducted to determine the safety and efficacy of the compound in humans. Finally, the compound could be modified to improve its pharmacokinetic properties, which could increase its therapeutic potential.
Applications De Recherche Scientifique
N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, the compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, the compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, the compound has been shown to reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(19-13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-23-16/h4-5,9-10,13,16H,1-3,6-8,11-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFQIGHQFLQFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439833.png)
![1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline](/img/structure/B4439841.png)
![N-(5-{[(3-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4439848.png)
![3-isobutyl-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439855.png)
![5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4439858.png)


![1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine](/img/structure/B4439873.png)
![5-chloro-6-[(2,3-dimethyl-1-piperidinyl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4439887.png)
![3-amino-N-(3,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439899.png)


![N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439924.png)
![6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4439931.png)